molecular formula C8H5ClN2O B7731396 7-chloro-1H-quinazolin-4-one

7-chloro-1H-quinazolin-4-one

Cat. No.: B7731396
M. Wt: 180.59 g/mol
InChI Key: PMLONMIODRHERC-UHFFFAOYSA-N
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Description

7-chloro-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a chlorine atom at the 7th position of the quinazolinone ring enhances its biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-quinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid with triethyl orthoformate. This reaction is carried out under reflux conditions to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical industries.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

7-chloro-1H-quinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-1H-quinazolin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound also interacts with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-4-quinazolinol
  • 7-chloro-3,4-dihydroquinazolin-4-one
  • 7-chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl)quinazolin-4(3H)-one

Uniqueness

7-chloro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinazolinone derivatives, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-chloro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLONMIODRHERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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